Metronidazole acetate

Vue d'ensemble

Description

Metronidazole acetate is a derivative of metronidazole, a nitroimidazole antibiotic and antiprotozoal medication. It is widely used to treat various infections caused by anaerobic bacteria and protozoa. This compound is known for its effectiveness in treating conditions such as trichomoniasis, amebiasis, and bacterial vaginosis. It is also used in the prevention of postoperative infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Metronidazole acetate can be synthesized through the esterification of metronidazole with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Metronidazole acetate undergoes various chemical reactions, including:

Reduction: The nitro group in this compound can be reduced to an amino group under anaerobic conditions, leading to the formation of reactive intermediates.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Reduction: Amino derivatives of metronidazole.

Oxidation: Oxidized metabolites of metronidazole.

Substitution: Various substituted derivatives of metronidazole.

Applications De Recherche Scientifique

Metronidazole acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nitroimidazole chemistry and reactivity.

Biology: Investigated for its effects on microbial metabolism and resistance mechanisms.

Medicine: Extensively studied for its antimicrobial and antiparasitic properties. It is used in clinical trials for new therapeutic applications.

Industry: Employed in the development of new formulations and drug delivery systems.

Mécanisme D'action

Metronidazole acetate exerts its effects through the reduction of its nitro group under anaerobic conditions. This reduction leads to the formation of reactive intermediates that interact with deoxyribonucleic acid (DNA) and other cellular components, causing damage to the microbial cells. The primary molecular targets include DNA and electron-transport proteins, which are essential for the survival of anaerobic bacteria and protozoa.

Comparaison Avec Des Composés Similaires

Tinidazole: Another nitroimidazole used to treat similar infections.

Ornidazole: Known for its longer half-life and effectiveness against a broader range of anaerobic bacteria.

Secnidazole: Noted for its single-dose treatment regimen for certain infections.

Metronidazole acetate stands out due to its specific ester form, which can offer advantages in terms of drug delivery and stability.

Activité Biologique

Metronidazole acetate, a derivative of metronidazole, is primarily recognized for its antimicrobial and antiprotozoal properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

This compound functions as a prodrug , becoming active upon reduction in anaerobic conditions. The nitro group of metronidazole is reduced by anaerobic organisms, leading to the formation of reactive metabolites that can damage DNA. This mechanism is crucial for its efficacy against obligate anaerobes and certain protozoa.

- Activation Process : The reduction occurs via electron transport proteins such as ferredoxin, resulting in the production of toxic radicals that inhibit nucleic acid synthesis in susceptible organisms .

- Target Organisms : this compound exhibits activity against a range of pathogens, including Helicobacter pylori, Bacteroides fragilis, and protozoa like Trichomonas vaginalis and Entamoeba histolytica.

Pharmacodynamics

This compound's pharmacological profile highlights its effectiveness in treating various infections:

- Antibacterial Activity : It shows significant activity against most obligate anaerobes but limited efficacy against facultative anaerobes and obligate aerobes .

- Antiprotozoal Activity : It is effective in treating infections caused by protozoa, particularly in cases of trichomoniasis and amoebiasis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : Metronidazole is well absorbed when administered orally, with a bioavailability exceeding 90% . Peak plasma concentrations are typically reached within 1-4 hours post-administration.

- Distribution : The drug distributes widely in body tissues and fluids, achieving therapeutic concentrations in the central nervous system and other critical areas .

- Metabolism : Metronidazole undergoes hepatic metabolism, yielding several metabolites, with the primary active metabolite being hydroxy-metronidazole .

- Elimination : Approximately 60-80% of the drug is excreted via urine, with an elimination half-life ranging from 6 to 10 hours .

Clinical Applications

This compound has been employed in various clinical settings:

- Case Study 1 : A study involving pregnant women demonstrated that metronidazole effectively treated bacterial vaginosis (BV), reinstating healthy vaginal flora temporarily. However, recurrence was common within 30 days post-treatment .

- Case Study 2 : In patients with chronic infections caused by resistant strains of bacteria, this compound was shown to be effective when combined with other antibiotics, highlighting its role in multi-drug regimens .

Adverse Effects

While generally well-tolerated, this compound can cause side effects:

- Common adverse reactions include nausea, headache, dizziness, and a metallic taste .

- Serious adverse effects may include peripheral neuropathy and severe cutaneous reactions like Stevens-Johnson syndrome .

Table 1: Summary of Biological Activity

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Bacteroides fragilis, Clostridium | High |

| Antiprotozoal | Trichomonas vaginalis, Entamoeba | High |

| Antimicrobial Spectrum | Obligate anaerobes | Broad |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | >90% |

| Peak Plasma Concentration | 8-13 mg/L (oral) |

| Half-life | 6-10 hours |

| Urinary Excretion | 60-80% |

Propriétés

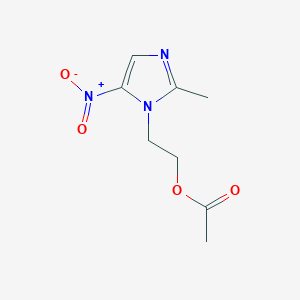

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXDTGGRMOLAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157219 | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-82-6 | |

| Record name | Metronidazole acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.